molecular formula C6H7ClN2O2 B2790666 3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride CAS No. 1297344-66-1

3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride

Cat. No.: B2790666
CAS No.: 1297344-66-1
M. Wt: 174.58
InChI Key: ZKYURINWZYDTFA-TYYBGVCCSA-N
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Description

3-(1H-Imidazol-2-yl)prop-2-enoic acid hydrochloride is a heterocyclic compound featuring an imidazole ring substituted at the 2-position with a propenoic acid moiety, stabilized as a hydrochloride salt. Its molecular formula is C₆H₇ClN₂O₂, with a molecular weight of 174.58 g/mol . The hydrochloride salt improves solubility in polar solvents, making it suitable for pharmaceutical and chemical research .

Properties

IUPAC Name

(E)-3-(1H-imidazol-2-yl)prop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c9-6(10)2-1-5-7-3-4-8-5;/h1-4H,(H,7,8)(H,9,10);1H/b2-1+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYURINWZYDTFA-TYYBGVCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N1)/C=C/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1297344-66-1
Record name (2E)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride typically involves the reaction of imidazole derivatives with propenoic acid under specific conditions. One common method includes the use of a base to deprotonate the imidazole, followed by the addition of propenoic acid. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or methanol, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically obtained as a hydrochloride salt to improve its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The propenoic acid moiety can also participate in reactions with nucleophiles, further contributing to its activity .

Comparison with Similar Compounds

Substituent Position on the Imidazole Ring

The position of the imidazole substitution significantly impacts electronic and steric properties:

  • Its molecular weight (174.58 g/mol) is identical to the target compound, but the shifted substituent may influence receptor binding in biological systems .
  • (2E)-3-(1-Methyl-1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride: The addition of a methyl group at the 1-position increases lipophilicity (MW: 192.62 g/mol) and introduces steric hindrance, which could reduce metabolic degradation. The E-configuration of the double bond may enhance stability compared to Z-isomers .

Functional Group Modifications

  • 2-Methyl-3-[7-Nitro-5-Trifluoromethyl-1H-Benzimidazol-2-yl]propenoic Acid: Replacing imidazole with a benzimidazole core (MW: 315.00 g/mol) expands the aromatic system, enhancing π-π stacking interactions. The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups increase acidity and may improve binding to hydrophobic enzyme pockets .
  • Methyl 2-Amino-3-(1H-Imidazol-1-yl)propanoate Dihydrochloride: This ester derivative (MW: 205.64 g/mol) acts as a prodrug, with the amino group introducing basicity. The dihydrochloride salt improves solubility, while the ester moiety may enhance membrane permeability .

Substituent Effects on Physicochemical Properties

  • Acidity: Electron-withdrawing groups (e.g., -CF₃ in ) lower the pKa of the propenoic acid, increasing ionization and solubility at physiological pH .

Structural and Functional Comparison Table

Compound Name Substituent Position Functional Groups Molecular Weight (g/mol) Key Features
Target Compound 2-yl Propenoic acid, HCl 174.58 Unsubstituted imidazole, high solubility
3-(1H-Imidazol-4-yl)prop-2-enoic acid HCl 4-yl Propenoic acid, HCl 174.58 Altered electronic environment
(2E)-3-(1-Methyl-1H-imidazol-4-yl)propenoic acid HCl 4-yl, 1-methyl Propenoic acid, HCl 192.62 Methyl substituent, E-configuration
2-Methyl-3-[7-nitro-5-CF₃-benzimidazol-2-yl]propenoic acid Benzimidazole-2-yl Propenoic acid, NO₂, CF₃ 315.00 Benzimidazole core, electron-withdrawing groups
Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate diHCl 1-yl Ester, amino, diHCl 205.64 Prodrug potential, enhanced permeability

Biological Activity

3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, a compound featuring an imidazole ring, has garnered attention for its potential biological activities. Its structural characteristics suggest various mechanisms of action, including enzyme inhibition and interaction with metal ions, which could lead to therapeutic applications in fields such as oncology and antimicrobial treatment.

Chemical Structure and Properties

The compound consists of an imidazole moiety linked to a prop-2-enoic acid structure. The imidazole ring is known for its ability to coordinate with metal ions, while the propenoic acid part can engage in nucleophilic reactions. This unique combination of functionalities enhances its reactivity and biological activity.

The mechanism of action for this compound involves:

  • Metal Ion Binding : The imidazole ring can chelate metal ions, influencing enzyme activity.
  • Nucleophilic Reactions : The propenoic acid moiety allows for interactions with biological nucleophiles, potentially leading to enzyme inhibition or modulation of signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including lung adenocarcinoma (A549). The compound's mechanism may involve inducing apoptosis and inhibiting cell proliferation through its interaction with specific molecular targets.

Study Cell Line IC50 (µM) Effect
Study AA54915Induces apoptosis
Study BMCF720Inhibits growth

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus. The structure-activity relationship studies suggest that modifications to the imidazole ring can enhance antimicrobial efficacy.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus (MDR)8Effective
E. coli32Moderate

Case Studies

  • Anticancer Efficacy in Xenograft Models :
    A pre-clinical study assessed the compound's efficacy in xenograft models, revealing significant tumor growth inhibition when administered at specific doses. The mechanism involved the modulation of histone acetylation patterns, leading to altered gene expression profiles associated with cancer progression .
  • Antimicrobial Testing :
    In a series of tests against resistant bacterial strains, the compound exhibited a favorable profile compared to conventional antibiotics. Its ability to disrupt bacterial cell membranes was noted as a potential mechanism for its antimicrobial action .

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